molecular formula C13H14ClN3OS B2750419 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897479-34-4

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2750419
CAS No.: 897479-34-4
M. Wt: 295.79
InChI Key: YAQIHMGMOXUYKL-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a chlorinated benzothiazole ring attached to a piperazine moiety, which is further linked to an ethanone group. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has been explored for various scientific research applications, including:

Mechanism of Action

Target of Action

Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood and behavior.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and modulate their activity . This could result in changes in neurotransmitter levels and neuronal signaling.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may influence the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, sleep, and cognition.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation based on certain properties, such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that they may lead to the death of bacterial cells or inhibit their growth.

Future Directions

The future directions in the research of these compounds could involve further exploration of their potential therapeutic applications, particularly in the treatment of cancer . Additionally, more studies could be conducted to increase the biological activity of these derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with appropriate reagents to form the desired product. For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorinated benzothiazole ring.

    Oxidation and Reduction: The ethanone group can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can modify the ethanone group to form corresponding alcohols or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its chlorinated benzothiazole ring and ethanone group contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-9(18)16-5-7-17(8-6-16)13-15-12-10(14)3-2-4-11(12)19-13/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQIHMGMOXUYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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